

Application Note: A Comprehensive Guide to the Analytical Characterization of 8-Nitroisoquinoline

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Compound of Interest

Compound Name: 8-Nitroisoquinoline

CAS No.: 7473-12-3

Cat. No.: B1594253

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Abstract

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of **8-nitroisoquinoline**, a key intermediate in pharmaceutical and materials science research. Recognizing the critical need for robust analytical techniques in drug development and quality control, this guide presents detailed protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods (UV-Vis, FTIR, NMR). By integrating established principles of analytical chemistry with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, ensuring the reliable identification, purity assessment, and structural elucidation of **8-nitroisoquinoline**.

Introduction

8-Nitroisoquinoline is a heterocyclic aromatic compound of significant interest due to its role as a precursor in the synthesis of a wide range of biologically active molecules and functional materials. The precise characterization of this compound is paramount to ensure the quality, safety, and efficacy of downstream products. This application note outlines a multi-faceted analytical approach to provide a comprehensive profile of **8-nitroisoquinoline**, ensuring its identity and purity.

The methodologies described herein are designed to be self-validating, employing orthogonal techniques to confirm results and provide a high degree of confidence in the analytical outcome. Each protocol is presented with an explanation of the underlying scientific principles, guiding the user in not only the execution of the method but also in the interpretation of the resulting data.

Compound Information:

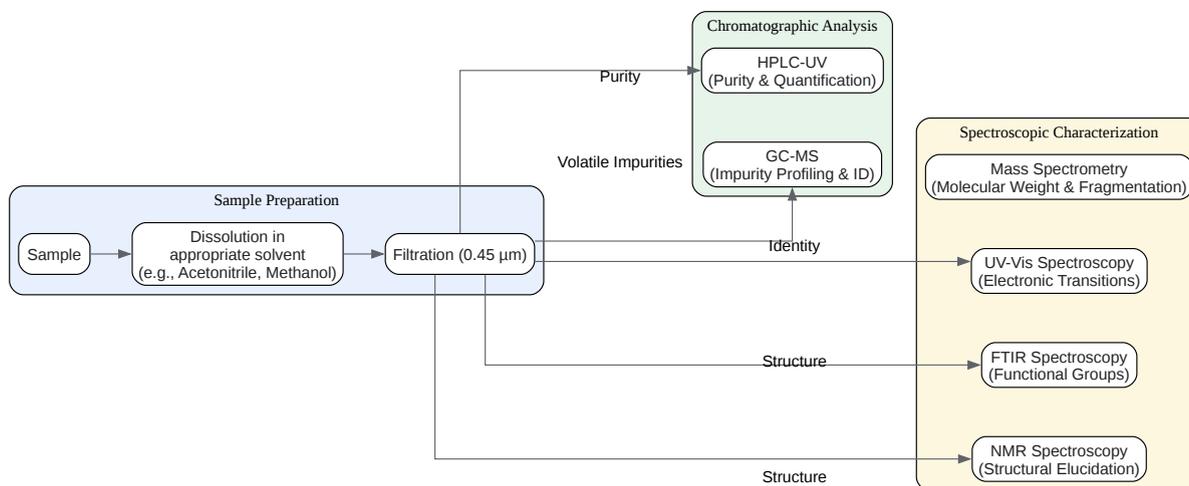
Property	Value	Source
Chemical Name	8-Nitroisoquinoline	-
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[1]
Molecular Weight	174.16 g/mol	[1]
CAS Number	7473-12-3	[1]
Canonical SMILES	<chem>C1=CC2=C(C=NC=C2)C(=C1)[O-]</chem>	[1]

Safety Precautions

While a specific Safety Data Sheet (SDS) for **8-nitroisoquinoline** is not readily available, data from the closely related compound, 8-nitroquinoline, indicates that it should be handled with care.[2] It is classified as causing skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Comprehensive Analytical Workflow

A robust characterization of **8-nitroisoquinoline** involves a multi-step process, beginning with sample preparation and proceeding through a series of chromatographic and spectroscopic analyses. This integrated approach ensures a thorough evaluation of the compound's identity, purity, and structure.



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Caption: Integrated analytical workflow for **8-Nitroisoquinoline**.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of **8-nitroisoquinoline** and for separating it from potential impurities and isomers, such as 5-nitroisoquinoline.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the analysis of moderately polar aromatic compounds like **8-nitroisoquinoline**. The method's versatility allows for the separation of the target analyte from starting materials, byproducts, and degradation products.

Principle of the Method: This protocol utilizes a C18 stationary phase, which retains analytes based on their hydrophobicity. A polar mobile phase, consisting of a mixture of acetonitrile and water with an acidic modifier, is used to elute the compounds. The acidic modifier, such as formic acid, helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase and protonating the basic nitrogen of the isoquinoline ring. Detection is achieved using a UV detector set at a wavelength where **8-nitroisoquinoline** exhibits strong absorbance.

Protocol: HPLC-UV Analysis of **8-Nitroisoquinoline**

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient:

Time (min)	%A	%B
0.0	70	30
15.0	30	70
17.0	30	70
17.1	70	30

| 20.0 | 70 | 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or the experimentally determined λ_{max}).
- Injection Volume: 10 μL .
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **8-nitroisoquinoline** sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
 - Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile).
 - Filter the final solution through a 0.45 μm syringe filter before injection.
- Data Analysis:
 - The purity of the **8-nitroisoquinoline** is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities in the **8-nitroisoquinoline** sample. This method is based on the principles outlined in EPA Method 8091 for nitroaromatics.[3]

Principle of the Method: The sample is vaporized in the heated injector of the gas chromatograph and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each component, which allows for its identification.

Protocol: GC-MS Analysis of **8-Nitroisoquinoline**

- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic and Spectrometric Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - Carrier Gas: Helium, constant flow at 1.2 mL/min.
 - Inlet Temperature: 280 °C.
 - Injection Mode: Split (20:1).
 - Injection Volume: 1 μL.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - MS Transfer Line Temperature: 280 °C.
 - Ion Source Temperature: 230 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[4]
 - Scan Range: 40-400 m/z.
- Sample Preparation:
 - Prepare a 1 mg/mL solution of **8-nitroisoquinoline** in a suitable solvent such as dichloromethane or acetone.

- Filter the solution through a 0.45 μm syringe filter.
- Data Analysis:
 - The total ion chromatogram (TIC) is used to assess the presence of any impurities.
 - The mass spectrum of the main peak should correspond to the molecular weight of **8-nitroisoquinoline** (174.16 g/mol).
 - The fragmentation pattern can be compared to literature data for similar compounds or used for structural confirmation. The fragmentation of 8-nitroquinoline is known to involve the loss of NO_2 and HCN .^[4]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in **8-nitroisoquinoline**.

UV-Vis Spectroscopy

Principle of the Method: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure. For aromatic compounds like **8-nitroisoquinoline**, characteristic absorption bands are expected.

Protocol: UV-Vis Analysis of **8-Nitroisoquinoline**

- Instrumentation:
 - Dual-beam UV-Vis spectrophotometer.
- Procedure:
 - Prepare a dilute solution of **8-nitroisoquinoline** (e.g., 10 $\mu\text{g}/\text{mL}$) in a suitable UV-transparent solvent, such as ethanol or acetonitrile.
 - Use the same solvent as a blank reference.
 - Scan the absorbance of the solution from 200 to 400 nm.

- Expected Results:
 - The UV-Vis spectrum of isoquinoline derivatives typically shows multiple absorption bands. [5] For **8-nitroisoquinoline**, absorption maxima are expected in the UV region, characteristic of the $\pi \rightarrow \pi^*$ transitions of the aromatic system. The presence of the nitro group may cause a bathochromic (red) shift of the absorption bands compared to unsubstituted isoquinoline.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Protocol: FTIR Analysis of **8-Nitroisoquinoline**

- Instrumentation:
 - FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
- Procedure:
 - Place a small amount of the solid **8-nitroisoquinoline** sample directly on the ATR crystal.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Perform a background scan with a clean ATR crystal.
- Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3100-3000	C-H stretch	Aromatic
~1620-1580	C=C stretch	Aromatic Ring
~1550-1475	N-O asymmetric stretch	Nitro Group
~1360-1290	N-O symmetric stretch	Nitro Group

| ~850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ^1H NMR gives information about the number, connectivity, and chemical environment of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton.

Protocol: NMR Analysis of **8-Nitroisoquinoline**

- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of **8-nitroisoquinoline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition Parameters:
 - ^1H NMR: Acquire standard proton spectra.
 - ^{13}C NMR: Acquire proton-decoupled carbon spectra.
- Predicted Spectral Data:
 - While experimental data for **8-nitroisoquinoline** is not readily available, ^1H and ^{13}C NMR spectra can be predicted using specialized software. These predictions are based on large databases of known compounds and can provide a reliable estimate of the expected chemical shifts. It is crucial to note that these are predicted values and should be confirmed with experimental data.

Predicted ^1H NMR Chemical Shifts (in CDCl_3): The aromatic protons of the isoquinoline ring system are expected to appear in the range of 7.5-9.5 ppm. The presence of the electron-

withdrawing nitro group will likely cause a downfield shift of the adjacent protons.

Predicted ^{13}C NMR Chemical Shifts (in CDCl_3): The aromatic carbons are expected in the range of 120-150 ppm. The carbon atom attached to the nitro group will be significantly deshielded.

Data Interpretation and Reporting

A comprehensive analytical report for **8-nitroisoquinoline** should include the following:

- **Identity Confirmation:** Confirmed by matching the molecular ion from MS with the expected molecular weight, and by the characteristic fragmentation pattern. The presence of key functional groups should be confirmed by FTIR. The overall structure should be consistent with the ^1H and ^{13}C NMR spectra.
- **Purity Assessment:** The purity should be reported as the area percentage from the HPLC-UV analysis.
- **Impurity Profile:** Any significant impurities detected by HPLC or GC-MS should be reported, and if possible, identified by their mass spectra.
- **Spectroscopic Data:** A summary of the UV-Vis absorption maxima, key FTIR absorption bands, and a table of ^1H and ^{13}C NMR chemical shifts should be included.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **8-nitroisoquinoline**. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently verify the identity, purity, and structure of this important chemical intermediate. The provided protocols are designed to be readily implemented in a standard analytical laboratory, ensuring the quality and consistency of materials used in research and development.

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